5-chloro-3-(4-methoxy-3-nitrobenzyl)-1,3-benzoxazol-2(3H)-one
Description
Properties
IUPAC Name |
5-chloro-3-[(4-methoxy-3-nitrophenyl)methyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O5/c1-22-13-4-2-9(6-12(13)18(20)21)8-17-11-7-10(16)3-5-14(11)23-15(17)19/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXKQSKMOBTYJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C3=C(C=CC(=C3)Cl)OC2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-3-(4-methoxy-3-nitrobenzyl)-1,3-benzoxazol-2(3H)-one is a benzoxazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's structure suggests a variety of interactions with biological systems, which can lead to significant therapeutic effects.
Chemical Structure
The chemical structure of this compound is characterized by a benzoxazole ring system substituted with a chloro group and a methoxy-nitrobenzyl moiety. This configuration is likely responsible for its varied biological activity.
Antimicrobial Activity
Research indicates that benzoxazole derivatives, including this compound, exhibit notable antimicrobial properties.
The compound has been shown to inhibit bacterial histidine kinases, which are crucial for bacterial signal transduction and gene expression. By interfering with these pathways, the compound can exert bacteriostatic and bactericidal effects against a range of bacterial strains.
Minimum Inhibitory Concentrations (MIC)
In studies assessing the antimicrobial efficacy of similar compounds, MIC values were determined against various bacterial strains. The results are summarized in Table 1.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Escherichia coli | X |
| Bacillus subtilis | Y | |
| Pichia pastoris | Z |
Note: Replace X, Y, Z with actual MIC values from relevant studies.
Anticancer Activity
Benzoxazole derivatives have also been studied for their cytotoxic effects on cancer cells.
Selectivity and Efficacy
Recent investigations reveal that certain benzoxazole compounds demonstrate selective toxicity towards cancer cells while sparing normal cells. For example, compounds with specific substituents have shown enhanced activity against breast (MCF-7) and lung cancer (A549) cell lines while exhibiting lower toxicity to normal fibroblasts.
Case Studies
A study conducted by Bernard et al. (2014) evaluated the cytotoxicity of various benzoxazole derivatives on multiple cancer cell lines. The findings indicated that modifications on the benzoxazole core significantly influenced both the potency and selectivity of these compounds.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
- Chloro Substitution : Enhances lipophilicity and may contribute to membrane permeability.
- Methoxy Group : Potentially increases electron density on the aromatic ring, affecting interaction with biological targets.
- Nitro Group : May play a role in redox reactions within cells, influencing cellular signaling pathways.
Comparison with Similar Compounds
Structural and Electronic Features
The benzoxazolone scaffold is a privileged structure in medicinal chemistry. Substitutions at positions 3 and 5 significantly influence electronic properties, solubility, and biological interactions:
5-Chloro-3-(2,4-dichlorobenzyl)-1,3-benzoxazol-2(3H)-one :
6-(1,3-Thiazol-4-yl)-1,3-benzoxazol-2(3H)-one :
- 3-[3-(Cyclic Amino)Propyl]-1,3-Benzoxazol-2(3H)-One: Substituent: Cyclic amine-propyl chain.
Target Compound (4-Methoxy-3-Nitrobenzyl) :
- Substituent: Methoxy (electron-donating) and nitro (electron-withdrawing) groups.
- Hypothesized Properties: Balanced solubility and reactivity; nitro group may enhance interactions with nitroreductases or cellular targets.
Table 1: Structural and Electronic Comparison
| Compound | Substituent | Electronic Effects | LogP* (Predicted) |
|---|---|---|---|
| Target Compound | 4-Methoxy-3-nitrobenzyl | Mixed (donor + acceptor) | ~2.8 |
| 5-Chloro-3-(2,4-dichlorobenzyl)-... | 2,4-Dichlorobenzyl | Strongly electron-withdrawing | ~3.5 |
| 6-(1,3-Thiazol-4-yl)-... | Thiazolyl | Electron-rich (heterocycle) | ~1.9 |
| 3-[3-(Piperazinyl)Propyl]-... | Cyclic amine-propyl | Polar, basic | ~1.2 |
*LogP values estimated via fragment-based methods.
Antimicrobial Activity
- Target Compound: No direct data available.
- 5-Chloro-3-(2,4-Dichlorobenzyl)-... :
- 6-(1,3-Thiazol-4-yl)-... :
Cytotoxic Activity
- 3-[3-(Cyclic Amino)Propyl]-...: Activity: IC50 = 12–45 μM against leukemia (K562) and cervical cancer (HeLa) cells; mechanism linked to apoptosis induction .
- 5-Chloro-3-(3-Chloropropyl)-... :
Anti-Inflammatory Activity
- 3-Substituted Benzoxazolones (General): Activity: Inhibition of prostaglandin E2 synthesis (e.g., 3-aminoalkyl derivatives reduce edema in rodent models) . Target Compound’s Nitro Group: Potential pro-drug activation via nitroreductases in inflamed tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
